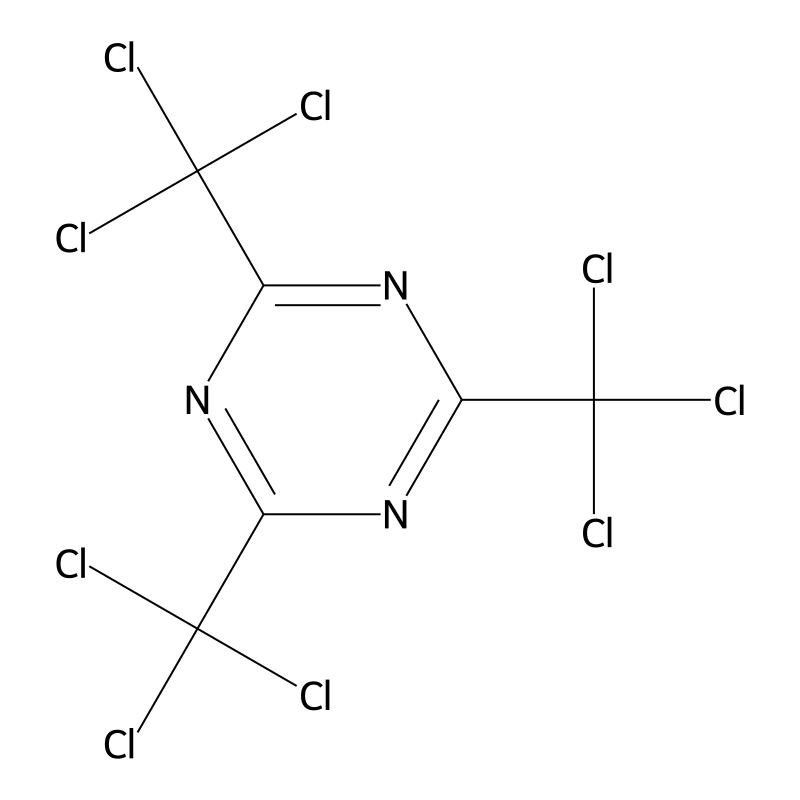

2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flame Retardant:

TTMT exhibits excellent flame retardant properties due to the presence of chlorine atoms and its ability to scavenge free radicals during combustion. Research suggests its effectiveness in enhancing the fire safety of polymers and textiles .

Battery Electrolyte Additive:

Studies have shown that TTMT can be used as an additive in secondary battery electrolytes, particularly lithium-ion batteries. Its role involves:

- Improving thermal stability: TTMT enhances the thermal stability of the electrolyte, allowing batteries to operate at higher temperatures without compromising performance .

- Suppressing electrolyte decomposition: TTMT helps suppress the decomposition of the electrolyte at the electrode interface, leading to longer battery life and improved safety .

Fluorine-rich Building Block:

The presence of trifluoromethyl groups makes TTMT a valuable building block in the synthesis of various fluorinated compounds. These compounds find applications in:

- Pharmaceuticals: Development of novel drugs with improved properties like metabolic stability and lipophilicity .

- Agrochemicals: Design of new pesticides and herbicides with enhanced potency and environmental stability .

- Functional materials: Creation of materials with unique properties like electrical conductivity, thermal stability, and water repellency .

Analytical Reference Compound:

Due to its well-defined structure and unique properties, TTMT serves as a valuable reference compound in various analytical techniques, including:

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a highly chlorinated heterocyclic compound characterized by its three trichloromethyl groups attached to a triazine ring. Its molecular formula is , and it is known for its significant reactivity due to the presence of the trichloromethyl groups, which can participate in various

The reactivity of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine primarily involves nucleophilic substitution reactions. The trichloromethyl groups can be replaced by various nucleophiles such as amines, leading to the formation of aminotriazine derivatives. For instance, reactions with ammonia or primary amines can yield products where one or more of the trichloromethyl groups are substituted . Additionally, this compound can undergo hydrolysis and photo

Studies have indicated that 2,4,6-Tris(trichloromethyl)-1,3,5-triazine exhibits biological activity that can inhibit nitrification processes in soil. This property makes it of interest in agricultural applications where controlling soil nitrogen levels is crucial. Its derivatives may also possess antimicrobial properties, although further research is needed to fully elucidate these effects .

The synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine typically involves the chlorination of 1,3,5-triazine derivatives using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The process allows for the introduction of trichloromethyl groups at the 2, 4, and 6 positions of the triazine ring. Alternative methods may include nucleophilic substitution reactions starting from less chlorinated precursors .

This compound finds applications primarily in the agrochemical industry as a nitrification inhibitor and as a component in various formulations aimed at enhancing crop yield by managing nitrogen levels in soil. Additionally, it serves as an intermediate in the synthesis of other organic compounds used in pharmaceuticals and dyes .

Interaction studies involving 2,4,6-Tris(trichloromethyl)-1,3,5-triazine focus on its reactivity with nucleophiles and its environmental impact. The compound's ability to inhibit nitrification has been explored extensively to understand its role in agricultural practices. Research has shown that it can affect microbial communities in soil and alter nitrogen cycling processes .

Several compounds share structural similarities with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. Here are some notable examples:

Uniqueness: The presence of three trichloromethyl groups makes 2,4,6-Tris(trichloromethyl)-1,3,5-triazine particularly reactive compared to its analogs. Its specific applications in nitrification inhibition set it apart from other similar compounds that may focus on different functionalities or biological activities.

Molecular Structure and Composition

2,4,6-Tris(trichloromethyl)-1,3,5-triazine represents a highly chlorinated heterocyclic aromatic compound with the molecular formula C₆Cl₉N₃ and a molecular weight of 433.16 grams per mole [1] [2] [3]. The compound consists of a central 1,3,5-triazine ring system, which is a six-membered heterocyclic aromatic ring containing three nitrogen atoms positioned symmetrically at the 1, 3, and 5 positions [4] [5]. This triazine core structure is analogous to benzene but with three carbon-hydrogen units replaced by nitrogen atoms [6] [7].

The molecular architecture features three trichloromethyl substituents (-CCl₃) attached to the carbon atoms of the triazine ring at positions 2, 4, and 6 [1] [3]. Each trichloromethyl group contains one carbon atom bonded to three chlorine atoms, resulting in a total of nine chlorine atoms distributed across the three substituent groups [2] [3]. The compound exhibits a planar molecular geometry due to the aromatic nature of the triazine ring system, with the trichloromethyl groups extending from the plane of the ring [4] [5].

The electronic structure of the compound is characterized by the electron-deficient nature of the triazine ring, which contributes to its reactivity in nucleophilic substitution reactions [6] [7]. The presence of nine chlorine atoms significantly increases the molecular weight and influences the physical properties of the compound, including its density of 1.941 grams per cubic centimeter [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆Cl₉N₃ | [1] [2] [3] |

| Molecular Weight | 433.16 g/mol | [1] [2] [3] |

| Density | 1.941 g/cm³ | [2] [3] |

| Melting Point | 93-95°C | [3] [8] |

| Boiling Point | 176-178°C @ 12 Torr | [3] [8] |

| Physical State | Clear liquid/crystalline solid | [3] |

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2,4,6-tris(trichloromethyl)-1,3,5-triazine [1] [10]. This systematic name accurately describes the structural composition by indicating the positions of the three trichloromethyl substituents on the 1,3,5-triazine ring system [1] [10]. The numbering system follows the standard convention for triazine derivatives, where the nitrogen atoms occupy positions 1, 3, and 5, and the carbon atoms bearing the substituents are numbered 2, 4, and 6 [5] [11].

The compound is registered under the Chemical Abstracts Service registry number 6542-67-2, which serves as its unique identifier in chemical databases and literature [1] [2] [3] [8]. The PubChem compound identification number is 23038, providing access to comprehensive chemical information in the PubChem database [1].

Several alternative names are employed in scientific literature and chemical databases. The systematic Chemical Abstracts name is 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-, which follows the Chemical Abstracts indexing convention of placing the parent ring system first [1] [3] [8]. Additional nomenclature variations include 2,4,6-Tris(trichloromethyl)-s-triazine, where the "s" designation refers to the symmetric arrangement of nitrogen atoms in the 1,3,5-positions [3] [8].

| Name Type | Designation | Reference |

|---|---|---|

| IUPAC Name | 2,4,6-tris(trichloromethyl)-1,3,5-triazine | [1] [10] |

| Chemical Abstracts Name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | [1] [3] [8] |

| Alternative Name | 2,4,6-Tris(trichloromethyl)-s-triazine | [3] [8] |

| CAS Registry Number | 6542-67-2 | [1] [2] [3] [8] |

| PubChem CID | 23038 | [1] |

| NSC Number | 26769 | [1] [3] |

The compound has also been historically referenced as "Acetonitrile, trichloro-, trimer" in some chemical literature, reflecting its synthetic origin from the trimerization of trichloroacetonitrile [3] [8]. This nomenclature emphasizes the compound's formation through cyclotrimerization reactions of nitrile precursors .

Structural Representations

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 2,4,6-tris(trichloromethyl)-1,3,5-triazine is represented as: C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl [1] [12] [10] [8]. This linear notation system provides a unique string representation of the molecular structure that can be interpreted by chemical software and databases [13].

The SMILES string begins with "C1" representing the first carbon atom in the triazine ring, followed by the connectivity pattern that describes the aromatic ring system [12] [8]. The notation "=NC(=NC(=N1)" indicates the alternating double bond character and nitrogen atoms that complete the six-membered aromatic ring [12]. Each occurrence of "C(Cl)(Cl)Cl" in the SMILES string represents a trichloromethyl substituent group attached to the corresponding carbon atoms of the triazine ring [12] [8].

An alternative canonical SMILES representation is: ClC(Cl)(Cl)C=1N=C(N=C(N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl [8]. This format provides equivalent structural information but with a different starting point for the ring numbering system [8]. Both SMILES representations are chemically equivalent and accurately describe the molecular connectivity of the compound [12] [8].

InChI and InChIKey Identifiers

The International Chemical Identifier for 2,4,6-tris(trichloromethyl)-1,3,5-triazine is: InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 [1] [10] [8]. This standardized identifier provides a unique representation of the molecular structure that includes stereochemical information and connectivity details [13].

The InChI string begins with the version identifier "1S" followed by the molecular formula "C6Cl9N3" [1] [10] [8]. The connectivity section describes the atomic connections and bonding patterns within the molecule, with numbers representing individual atoms and their relationships [10] [8]. The formula "c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15" provides detailed information about the arrangement of chlorine atoms and the ring system connectivity [1] [10] [8].

The corresponding InChIKey is DXUMYHZTYVPBEZ-UHFFFAOYSA-N, which serves as a hashed version of the complete InChI string [1] [10] [8]. This 27-character identifier provides a fixed-length representation that is suitable for database indexing and chemical structure searching [10]. The InChIKey format consists of three blocks separated by hyphens, with the first block representing the main structural features, the second block indicating stereochemistry, and the third block specifying the charge state [10] [8].

| Identifier Type | Representation | Reference |

|---|---|---|

| SMILES | C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | [1] [12] [10] [8] |

| Canonical SMILES | ClC(Cl)(Cl)C=1N=C(N=C(N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | [8] |

| InChI | InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | [1] [10] [8] |

| InChIKey | DXUMYHZTYVPBEZ-UHFFFAOYSA-N | [1] [10] [8] |

Structural Comparison with Related Triazine Derivatives

2,4,6-Tris(trichloromethyl)-1,3,5-triazine belongs to the broader family of 1,3,5-triazine derivatives, which share the common six-membered heterocyclic aromatic ring containing three nitrogen atoms [4] [5] [11]. The parent compound, 1,3,5-triazine (C₃H₃N₃), has a molecular weight of 81.08 grams per mole and serves as the fundamental structural unit for all derivatives in this chemical class [11].

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) represents the most closely related structural analog, with a molecular formula of C₃Cl₃N₃ and molecular weight of 184.41 grams per mole [14] [4]. This compound differs from 2,4,6-tris(trichloromethyl)-1,3,5-triazine in having single chlorine atoms directly attached to the ring carbons rather than trichloromethyl groups [14] [4]. Cyanuric chloride serves as a key synthetic precursor for many triazine derivatives and demonstrates significantly higher reactivity due to the direct attachment of chlorine atoms to the electron-deficient triazine ring [14] [15].

The trifluoromethyl analog, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (C₆F₉N₃), provides an interesting structural comparison with a molecular weight of 267.03 grams per mole [16]. This fluorinated derivative demonstrates similar substitution patterns but exhibits different physical and chemical properties due to the presence of fluorine atoms instead of chlorine [16].

Melamine (2,4,6-triamino-1,3,5-triazine) represents a contrasting example with amino substituents rather than halogenated groups [5] [11]. With the molecular formula C₃H₆N₆ and molecular weight of 126.12 grams per mole, melamine demonstrates the versatility of the triazine scaffold for accommodating diverse functional groups [5].

| Compound | Molecular Formula | Molecular Weight | Substituent Pattern | Structural Features |

|---|---|---|---|---|

| 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | C₆Cl₉N₃ | 433.16 g/mol | Three -CCl₃ groups | Highly chlorinated, bulky substituents |

| 2,4,6-Trichloro-1,3,5-triazine | C₃Cl₃N₃ | 184.41 g/mol | Three -Cl atoms | Direct halogen attachment, high reactivity |

| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | C₆F₉N₃ | 267.03 g/mol | Three -CF₃ groups | Fluorinated analog, chemical stability |

| 2-(Trichloromethyl)-1,3,5-triazine | C₄H₂Cl₃N₃ | 198.43 g/mol | One -CCl₃ group | Monosubstituted derivative |

| 2,4,6-Triamino-1,3,5-triazine | C₃H₆N₆ | 126.12 g/mol | Three -NH₂ groups | Amino-substituted, polymer applications |

The structural comparison reveals that 2,4,6-tris(trichloromethyl)-1,3,5-triazine possesses the highest molecular weight among common triazine derivatives due to the presence of nine chlorine atoms [1] [2] . The trichloromethyl substituents create significant steric bulk around the triazine ring, influencing both the physical properties and chemical reactivity of the compound [18] . Unlike cyanuric chloride, where the chlorine atoms are directly bonded to the ring carbons, the trichloromethyl groups in this compound are separated from the aromatic system by a carbon linker, which affects the electronic properties and reactivity patterns [18] .

2,4,6-Tris(trichloromethyl)-1,3,5-triazine manifests as a crystalline solid under ambient conditions [1]. The compound displays a characteristic appearance ranging from white to slightly brown crystals or crystalline powder [1]. This variation in coloration is commonly observed in commercial samples and may be attributed to trace impurities or varying crystallization conditions. The material exists in a stable crystalline form at room temperature, demonstrating adequate handling properties for both laboratory and industrial applications.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine has been determined as 96 degrees Celsius [2]. This relatively moderate melting point indicates the compound's thermal transition behavior from solid to liquid state occurs at temperatures readily achievable in standard laboratory conditions.

The boiling point characteristics reveal a pressure-dependent behavior typical of organic compounds with significant molecular weight. At standard atmospheric pressure of 760 millimeters of mercury, the compound exhibits a boiling point of 375.6 degrees Celsius [3]. Under reduced pressure conditions of 12 Torr, the boiling point decreases substantially to 176-178 degrees Celsius [2]. This pressure-dependent boiling point behavior is consistent with the Clausius-Clapeyron relationship and provides valuable information for distillation and purification processes.

| Thermodynamic Parameter | Value | Pressure Conditions |

|---|---|---|

| Melting Point | 96°C | Standard atmospheric pressure |

| Boiling Point | 375.6°C | 760 mmHg |

| Boiling Point | 176-178°C | 12 Torr |

Flash Point and Thermal Stability

The flash point of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine has been measured as 212.7 degrees Celsius [3]. This relatively high flash point indicates that the compound exhibits significant thermal stability before reaching combustion conditions, making it suitable for applications requiring moderate thermal exposure.

The compound demonstrates thermal stability under normal storage and handling conditions at room temperature when maintained in closed containers [4]. The thermal decomposition behavior involves the potential release of hazardous decomposition products including carbon monoxide, hydrogen chloride, and chlorinated organic compounds upon exposure to elevated temperatures beyond its thermal stability range.

Spectroscopic Properties

Infrared Spectroscopy Characterization

The infrared spectroscopic signature of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine reveals characteristic absorption patterns that provide structural confirmation and functional group identification. The compound exhibits distinctive infrared absorption bands corresponding to the triazine ring system and the trichloromethyl substituents [5].

The triazine ring manifests characteristic breathing modes in the fingerprint region of the infrared spectrum. These breathing modes typically appear around 800 centimeters to the minus first power, consistent with the aromatic character of the six-membered heterocyclic ring system [6] [7]. The carbon-nitrogen stretching vibrations within the triazine ring occur in the range of 1200-1600 centimeters to the minus first power, reflecting the conjugated nature of the aromatic system.

The trichloromethyl groups contribute distinctive absorption features in the carbon-chlorine stretching region. Carbon-chlorine stretching vibrations typically manifest between 850-550 centimeters to the minus first power for chlorinated alkyl groups [8]. The presence of three chlorine atoms on each carbon center may result in coupled vibrational modes that produce complex spectral patterns in this region.

Nuclear Magnetic Resonance Profiles

The nuclear magnetic resonance spectroscopic properties of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine reflect the compound's symmetrical structure and electronic environment. The three-fold rotational symmetry of the molecule results in simplified nuclear magnetic resonance spectra compared to asymmetric triazine derivatives.

The carbon-13 nuclear magnetic resonance spectrum exhibits distinct chemical shifts corresponding to the triazine ring carbons and the trichloromethyl carbon centers. The electronegative chlorine atoms significantly deshield the carbon atoms to which they are attached, resulting in characteristic downfield chemical shifts. The triazine ring carbons experience additional deshielding effects due to the aromatic character of the ring system and the electron-withdrawing nature of the trichloromethyl substituents.

Proton nuclear magnetic resonance spectroscopy is not applicable to this compound due to the absence of hydrogen atoms in the molecular structure. The compound's composition consists entirely of carbon, nitrogen, and chlorine atoms, eliminating proton nuclear magnetic resonance signals.

Mass Spectrometry Patterns

The mass spectrometric behavior of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine demonstrates characteristic fragmentation patterns typical of highly chlorinated organic compounds. The molecular ion peak appears at mass-to-charge ratio 433, corresponding to the molecular weight of the compound [9].

The compound exhibits distinctive isotopic patterns in its mass spectrum due to the presence of nine chlorine atoms. Each chlorine atom contributes to the isotopic distribution with chlorine-35 and chlorine-37 isotopes in their natural abundance ratio of approximately 3:1. This results in a complex isotopic envelope for the molecular ion and fragment ions.

Fragmentation patterns typically involve the sequential loss of chlorine atoms and chlorine-containing fragments. Common fragmentation pathways include the elimination of chlorine radicals and the formation of trichloromethyl cations. The triazine ring system generally remains intact during moderate ionization conditions, serving as a stable core for the fragmentation processes.

Solubility Parameters and Behavior

The solubility characteristics of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine are dominated by its highly lipophilic nature, as evidenced by its elevated logarithm of the partition coefficient value of 5.35170 [3]. This high lipophilicity indicates strong preference for organic solvents over aqueous media.

The compound demonstrates essentially complete insolubility in water due to its hydrophobic character imparted by the trichloromethyl substituents [10]. The absence of polar functional groups capable of forming hydrogen bonds with water molecules further contributes to its hydrophobic behavior.

Solubility in organic solvents varies significantly depending on the polarity and chemical nature of the solvent system. The compound exhibits moderate solubility in polar aprotic solvents such as acetone, where it forms clear solutions [10]. Ethereal solvents like tetrahydrofuran also provide suitable dissolution media for the compound [10]. The solubility in less polar solvents such as ethyl acetate is limited, reflecting the compound's intermediate polarity despite its overall hydrophobic character.

| Solvent System | Solubility Characteristics |

|---|---|

| Water | Essentially insoluble |

| Acetone | Moderate solubility, clear solutions |

| Tetrahydrofuran | Good solubility |

| Ethyl acetate | Limited solubility |

Molecular Interactions and Bonding Patterns

The molecular interactions governing the behavior of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine are primarily dominated by van der Waals forces, dipole-dipole interactions, and potential halogen bonding effects. The compound's molecular architecture facilitates specific intermolecular interactions that influence its physical properties and chemical behavior.

The triazine ring system provides a planar, aromatic framework that can participate in pi-pi stacking interactions with other aromatic systems. The electron-deficient nature of the triazine ring, enhanced by the electron-withdrawing trichloromethyl substituents, creates an electrophilic aromatic surface capable of engaging in complementary pi-stacking arrangements.

Halogen bonding interactions represent a significant contributor to the compound's intermolecular forces. The nine chlorine atoms present in the molecular structure can serve as both halogen bond donors and acceptors, depending on the local electronic environment. These interactions occur when the chlorine atoms exhibit regions of positive electrostatic potential that can interact with electron-rich species [11].

The trichloromethyl groups create substantial steric bulk around the triazine ring, influencing the compound's molecular recognition capabilities and crystal packing arrangements. The tetrahedral geometry of the trichloromethyl carbon centers results in a three-dimensional molecular architecture that affects both intramolecular and intermolecular interactions.

Dipole-dipole interactions arise from the polar character of the carbon-chlorine bonds and the nitrogen-containing aromatic ring. The compound's overall dipole moment is influenced by the symmetrical arrangement of the three trichloromethyl substituents, which may result in partial or complete cancellation of individual bond dipoles depending on the molecular conformation.

XLogP3

LogP

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant